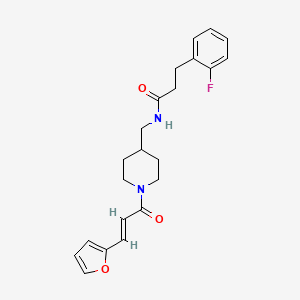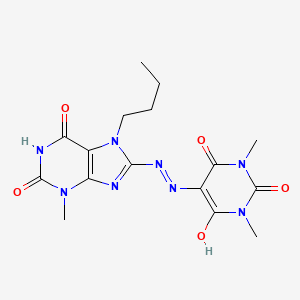![molecular formula C15H18N2O5S2 B2427568 N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide CAS No. 2415555-51-8](/img/structure/B2427568.png)
N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide, also known as BDOX, is a compound that has been recently studied for its potential applications in scientific research. BDOX is a small molecule with a unique chemical structure that makes it an interesting candidate for various research studies. In
Wirkmechanismus
The mechanism of action of N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is not fully understood. However, studies have shown that N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can interact with various cellular targets, including enzymes and receptors. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that plays a role in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have various biochemical and physiological effects. Studies have shown that N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can induce cell cycle arrest and apoptosis in cancer cells. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been shown to have neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been shown to have vasodilatory effects by relaxing vascular smooth muscle cells.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with cellular targets. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is also stable and can be easily synthesized in large quantities. However, N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide also has some limitations. It has low solubility in water, which can make it difficult to administer in in vivo studies. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide also has low bioavailability, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several future directions for N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide research. One potential direction is to further explore its potential applications in cancer research. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has shown promising results in inhibiting cancer cell growth, and further studies could lead to the development of new cancer therapies. Another potential direction is to explore its potential applications in neurodegenerative diseases. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has shown neuroprotective effects, and further studies could lead to the development of new treatments for neurodegenerative diseases. Additionally, further studies could be conducted to optimize the synthesis method of N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide involves a series of chemical reactions that require specific reagents and conditions. The starting material for the synthesis is 1,3-benzodioxole, which is reacted with 6-hydroxy-1,4-dithiepan-6-ylmethylamine to form the intermediate product. This intermediate is then reacted with oxalyl chloride and triethylamine to produce N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide. The synthesis process of N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has been studied for its potential applications in various scientific research fields. One of the most promising applications of N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide is in cancer research. Studies have shown that N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been studied for its potential application in neurodegenerative diseases. It has been shown to have neuroprotective effects and can prevent neuronal cell death. N'-(1,3-Benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide has also been studied for its potential application in cardiovascular diseases. It has been shown to have vasodilatory effects and can improve blood flow.
Eigenschaften
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S2/c18-13(16-6-15(20)7-23-3-4-24-8-15)14(19)17-10-1-2-11-12(5-10)22-9-21-11/h1-2,5,20H,3-4,6-9H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICHEXMYOIFLKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2H-1,3-benzodioxol-5-yl)-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2427488.png)
![1,7-Dimethyl-3-[(2-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B2427489.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(2-hydroxypropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2427491.png)
![Propan-2-yl 2-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]acetate](/img/structure/B2427492.png)


![5-Methyl-2-[(prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2427496.png)
![Spiro[1,3-dihydroindene-2,1'-cyclohexane]-1-amine;hydrochloride](/img/structure/B2427498.png)
![3-{1-[(4-bromophenyl)sulfonyl]-2-pyrrolidinyl}-5-{[4-(tert-butyl)benzyl]sulfanyl}-4-methyl-4H-1,2,4-triazole](/img/structure/B2427500.png)
![4-(benzenesulfonyl)-5-chloro-N-[2-(dimethylamino)ethyl]-1,3-thiazol-2-amine](/img/structure/B2427503.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2427505.png)

